5'-Ethynyl-2'-deoxycytidine (EdC): A Technical Guide to Synthesis and Chemical Properties
5'-Ethynyl-2'-deoxycytidine (EdC): A Technical Guide to Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis, chemical properties, and biological applications of 5'-Ethynyl-2'-deoxycytidine (EdC), a crucial tool in cellular and molecular biology for monitoring DNA synthesis.
Introduction
5'-Ethynyl-2'-deoxycytidine (EdC) is a nucleoside analog of deoxycytidine, where the hydrogen atom at the C5 position of the pyrimidine ring is replaced by an ethynyl group. This modification allows for the detection of newly synthesized DNA in proliferating cells through a bioorthogonal click chemistry reaction.[1][2] EdC is incorporated into DNA during the S-phase of the cell cycle and can be subsequently visualized by covalently attaching a fluorescent azide probe.[1][2] Compared to its counterpart, 5-ethynyl-2'-deoxyuridine (EdU), EdC has been reported to exhibit lower cytotoxicity in certain contexts, making it a valuable alternative for long-term cell proliferation studies.[1][2]
Chemical Properties
EdC is a white to off-white solid with a molecular formula of C₁₁H₁₃N₃O₄ and a molecular weight of 251.24 g/mol .[3][4] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₃N₃O₄ | [3][4] |
| Molecular Weight | 251.24 g/mol | [3][4] |
| CAS Number | 69075-47-4 | [3][4] |
| Appearance | Off-white solid | [3] |
| Purity | ≥ 99% (HPLC) | [3] |
| Solubility | DMSO | [3] |
| Spectroscopic Data | λmax: 291 nm (in Tris-HCl, pH 7.5) | [3] |
| Storage Conditions | -20°C, store dry and under inert gas | [3] |
| Shelf Life | 12 months from date of delivery when stored as recommended | [3] |
While specific quantitative data on the stability of EdC under various pH and temperature conditions is not extensively available in the reviewed literature, it is recommended to store it in a desiccated environment at -20°C to ensure its integrity.[3] For experimental use, stock solutions in DMSO can be prepared and stored at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[5]
Synthesis of 5'-Ethynyl-2'-deoxycytidine
The synthesis of EdC is typically achieved through a Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. In the case of EdC synthesis, the starting materials are 5-iodo-2'-deoxycytidine and an ethynylating agent, commonly trimethylsilylacetylene. The synthesis involves two main steps: the Sonogashira coupling followed by the deprotection of the silyl group.
Synthesis Workflow
Caption: General workflow for the synthesis of 5'-Ethynyl-2'-deoxycytidine.
Experimental Protocol: Synthesis of 5'-Ethynyl-2'-deoxycytidine
This protocol is adapted from a published procedure for the synthesis of EdC.
Step 1: Sonogashira Coupling to form 5-(Trimethylsilylethynyl)-2'-deoxycytidine
-
To a solution of 5-iodo-2'-deoxycytidine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (TEA, 4 equivalents).
-
Add copper(I) iodide (CuI, 0.2 equivalents) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 equivalents).
-
Add trimethylsilylacetylene (1.5 equivalents) to the reaction mixture.
-
Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield 5-(trimethylsilylethynyl)-2'-deoxycytidine.
Step 2: Deprotection to form 5'-Ethynyl-2'-deoxycytidine
-
Dissolve the 5-(trimethylsilylethynyl)-2'-deoxycytidine (1 equivalent) in methanol.
-
Add potassium carbonate (K₂CO₃, 2 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
After completion, neutralize the reaction with an acidic resin or by adding a mild acid.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the final product, 5'-Ethynyl-2'-deoxycytidine, by silica gel column chromatography using a gradient of methanol in dichloromethane.
Biological Activity and Mechanism of Action
EdC is a substrate for cellular nucleoside kinases, which phosphorylate it to its triphosphate form, EdCTP. EdCTP is then incorporated into newly synthesized DNA by DNA polymerases during replication.
It is important to note that once inside the cell, EdC can be deaminated by cytidine deaminase to form 5-ethynyl-2'-deoxyuridine (EdU).[6][7] This EdU is then phosphorylated and incorporated into DNA. Therefore, the signal detected after EdC administration may largely be due to the incorporation of EdU.[6][7] The lower cytotoxicity of EdC compared to EdU in some cell lines may be attributed to a less efficient conversion of EdC to its triphosphate form compared to the phosphorylation of EdU.[7]
Cellular Metabolism and DNA Incorporation Pathway
Caption: Cellular metabolism of EdC and its incorporation into DNA.
Experimental Protocols: DNA Labeling and Detection
The primary application of EdC is for labeling newly synthesized DNA in proliferating cells. The incorporated ethynyl group is then detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click" reaction.
General Workflow for EdC Labeling and Detection
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 5. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of deoxycytidine derivatives and their use for the selective photo crosslinking with 5-methylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]cytidine | C14H21N3O4Si | CID 175676283 - PubChem [pubchem.ncbi.nlm.nih.gov]
